molecular formula C19H14F3NO2 B2412090 N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622804-96-0

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2412090
CAS No.: 622804-96-0
M. Wt: 345.321
InChI Key: BDRIATBSFRNIEM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound that features a furan ring substituted with a carboxamide group, a trifluoromethyl group, and a methylphenyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Properties

IUPAC Name

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c1-12-6-2-5-9-15(12)23-18(24)17-11-10-16(25-17)13-7-3-4-8-14(13)19(20,21)22/h2-11H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRIATBSFRNIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr reaction remains a cornerstone for furan synthesis, involving cyclization of 1,4-diketones under acidic conditions. For N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, the diketone precursor is synthesized via Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with acetyl chloride, followed by cross-aldol condensation with methyl glyoxylate. Cyclization using p-toluenesulfonic acid (p-TsOH) in refluxing toluene yields the furan-2-carboxylate intermediate.

Key Data:

Parameter Value
Reaction Temperature 110–120°C
Catalyst p-TsOH (10 mol%)
Yield 68–72%

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed coupling offers an alternative route. A Sonogashira reaction between 2-iodo-5-(trifluoromethyl)benzene and propargyl alcohol, followed by gold(I)-catalyzed cyclization, generates the furan core with superior regiocontrol.

Introduction of the Trifluoromethyl Group

The 2-(trifluoromethyl)phenyl moiety is introduced via two principal methods:

Direct Trifluoromethylation

Copper-mediated trifluoromethylation using Umemoto’s reagent (CF3+ source) enables direct functionalization of the furan ring. Reaction conditions involve CuI (20 mol%) and 1,10-phenanthroline in DMF at 80°C.

Key Data:

Parameter Value
Reaction Time 12–16 h
Isolated Yield 55–60%

Suzuki-Miyaura Coupling

Aryl boronic esters containing the trifluoromethyl group are coupled to bromofuran derivatives. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1), this method achieves >85% yield with minimal side products.

Amidation: Final Carboxamide Formation

The carboxylate intermediate is converted to the target carboxamide via two-step activation:

Acid Chloride Formation

Thionyl chloride (SOCl2) converts the furan-2-carboxylic acid to its corresponding acid chloride. Excess SOCl2 is removed under reduced pressure, and the residue is used directly in the next step.

Coupling with 2-Methylaniline

The acid chloride reacts with 2-methylaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base. Alternatively, peptide coupling agents like HBTU/DIPEA in DMF enhance yields to 90–95%.

Comparative Analysis:

Method Yield (%) Purity (%)
Acid Chloride + Et3N 78 92
HBTU/DIPEA 95 98

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate 4:1) removes unreacted starting materials. Recrystallization from ethanol/water (1:1) yields analytically pure crystals.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.75 (s, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.35 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (d, J = 3.6 Hz, 1H, furan-H), 2.45 (s, 3H, CH3).
  • 19F NMR (376 MHz, CDCl3): δ -62.5 (CF3).

Industrial-Scale Adaptations

Patent data reveal scalable modifications:

  • Continuous flow reactors reduce reaction times by 40%.
  • Solvent recycling (toluene, DMF) lowers production costs.

Challenges and Mitigation Strategies

  • Regioselectivity in Furan Formation: Competing 3-substituted furan byproducts are minimized using bulky ligands in Pd-catalyzed reactions.
  • Trifluoromethyl Group Stability: Moisture-sensitive intermediates require anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with different substituents, such as:

Uniqueness

The uniqueness of N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide lies in the presence of the trifluoromethyl group, which imparts distinct electronic properties that can enhance its reactivity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials .

Biological Activity

N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antiviral research. This article delves into its biological activity, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H12F3NO2C_{15}H_{12}F_3NO_2, with a molecular weight of approximately 299.26 g/mol. The structure features a furan ring, a carboxamide group, and trifluoromethyl and methyl substituents on the phenyl rings, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic potential against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines:
    • Hep-2 : IC50 = 3.25 mg/mL
    • P815 : IC50 = 17.82 mg/mL

These values indicate that the compound can inhibit cancer cell growth effectively at certain concentrations, suggesting its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise in antiviral applications. A study focused on its ability to inhibit the replication of human norovirus revealed that the compound could reduce viral polymerase activity significantly .

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in cancer cell proliferation and viral replication.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerHep-23.25
AnticancerP81517.82
AntiviralNorovirusNot specified

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC15H12F3N O2
Molecular Weight299.26 g/mol
Melting PointNot available

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation was conducted on the cytotoxic effects of this compound against various cancer cell lines including MCF7 and A549. The study utilized standard MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, affirming the compound's potential as an effective anticancer agent.

Case Study 2: Antiviral Assessment

In a separate investigation, the antiviral efficacy of the compound was assessed against human norovirus using a fluorescence-based assay to measure viral replication rates. The results demonstrated a significant reduction in viral load at higher concentrations, indicating its potential as a therapeutic agent against viral infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions involving furan-2-carbonyl chloride derivatives and substituted anilines. For example:

React 5-[2-(trifluoromethyl)phenyl]furan-2-carbonyl chloride with 2-methylaniline in acetonitrile under reflux (3–6 hours) to form the amide bond .

Use coupling agents like EDCI/HOBt with DIPEA as a base in dichloromethane (DCM) to improve yield and purity .

  • Key Considerations : Optimize reaction temperature and stoichiometry to avoid side products. Purify via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization .

Q. How should researchers characterize the structure and purity of this compound?

  • Analytical Methods :

  • X-ray Crystallography : Resolve molecular conformation, dihedral angles between aromatic rings, and intramolecular interactions (e.g., hydrogen bonds) .
  • NMR Spectroscopy : Confirm substituent positions using 1H^1H and 13C^{13}C NMR (e.g., furan C=O at ~160 ppm, trifluoromethyl at ~110–120 ppm in 19F^{19}F NMR) .
  • HRMS : Validate molecular weight (expected m/z ~403.1 for C₂₀H₁₄F₃NO₂).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Case Study : Analogous compounds like 5-(3-chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (66) show enhanced antimicrobial activity compared to unsubstituted derivatives, suggesting electron-withdrawing groups (e.g., -CF₃, -NO₂) improve target binding .
  • Methodology :

Synthesize derivatives with varying substituents on the phenyl or furan rings.

Perform SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Use computational modeling (e.g., docking studies) to correlate substituent effects with binding affinity .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, solvent effects).
  • Resolution Strategy :

Replicate experiments under standardized conditions (e.g., CLSI guidelines).

Include positive controls (e.g., nitazoxanide for antiparasitic studies) .

Validate purity (>95% by HPLC) to rule out impurity-driven artifacts.

Q. What mechanistic insights exist for its potential as a kinase inhibitor?

  • Evidence : Structurally related compounds (e.g., SPHINX31) inhibit kinases via π-π stacking with trifluoromethyl-phenyl groups and hydrogen bonding to the amide carbonyl .
  • Experimental Design :

Perform kinase profiling assays (e.g., ADP-Glo™) to identify targets.

Use site-directed mutagenesis to confirm binding residues.

Analyze cellular efficacy in models overexpressing suspected kinases.

Q. How can intramolecular interactions influence its conformational stability?

  • Structural Analysis : In N-(2-nitrophenyl)furan-2-carboxamide analogs, the amide group adopts a trans conformation, with dihedral angles of ~9.7° between aromatic rings. Intramolecular H-bonds (e.g., N–H⋯O=C) stabilize planar configurations .
  • Implications : Conformational rigidity may enhance binding specificity but reduce solubility. Balance via substituent engineering (e.g., hydrophilic groups on the phenyl ring).

Methodological Considerations

Q. What are best practices for optimizing reaction yields in trifluoromethyl-containing syntheses?

  • Recommendations :

  • Use anhydrous conditions to prevent hydrolysis of trifluoromethyl intermediates.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, as seen in similar furan-carboxamide syntheses .
  • Monitor reaction progress via TLC (silica gel, UV detection).

Q. How can researchers address solubility challenges in biological assays?

  • Strategies :

Use co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability.

Synthesize prodrugs (e.g., ester derivatives) for improved aqueous solubility.

Employ nanoformulation (e.g., liposomal encapsulation) for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.